molecular formula C12H12N2O3 B12353904 4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-

4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-

Cat. No.: B12353904
M. Wt: 232.23 g/mol
InChI Key: PILNKYVUOHTBTO-UHFFFAOYSA-N
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Description

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O3. It is known for its unique structure, which includes a quinoline moiety fused with an amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with an amino acid derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen based on the desired reaction .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid is unique due to its specific structure, which combines an amino acid with a quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,8-9H,5,13H2,(H,16,17)

InChI Key

PILNKYVUOHTBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1

Origin of Product

United States

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